N-Acetyl Norgestimate-d6

Stable Isotope Labeling Analytical Chemistry Quality Control

Non-isotopic internal standards introduce >15% matrix effect deviations in norgestimate LC-MS/MS quantification, compromising ANDA bioequivalence data. N-Acetyl Norgestimate-d6 (CAS 1263195-02-3) eliminates this variability through deuterium-mediated co-elution and near-identical physicochemical properties. • +6 Da mass shift enables unambiguous SRM differentiation from unlabeled analyte • Validated LLOQ of 50 pg/mL in human plasma; intra-/inter-run precision & accuracy within 10% • Supports FDA/EMA bioequivalence studies; linear range 50-11,957 pg/mL • ≥98% purity; -20°C storage; ships ambient

Molecular Formula C25H33NO4
Molecular Weight 417.6 g/mol
Cat. No. B14104196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl Norgestimate-d6
Molecular FormulaC25H33NO4
Molecular Weight417.6 g/mol
Structural Identifiers
SMILESCCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NOC(=O)C)CCC34
InChIInChI=1S/C25H33NO4/c1-5-24-13-11-21-20-10-8-19(26-30-17(4)28)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-16(3)27/h2,15,20-23H,5,7-14H2,1,3-4H3/t20-,21?,22?,23?,24-,25-/m0/s1/i7D2,8D2,15D,20D
InChIKeyJWLHCJCKDYVRNJ-QUZWLVJWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl Norgestimate-d6 Technical Profile


[(10R,13S,17R)-3-Acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate, corresponding to N-Acetyl Norgestimate-d6 (CAS 1263195-02-3), is a stable isotope-labeled synthetic progestin derivative featuring six deuterium atoms incorporated at the 2,2,4,6,6,10 positions of the cyclopenta[a]phenanthrene steroid scaffold . This compound exhibits a molecular formula of C₂₅H₃₃NO₄ and a molecular weight of 417.6 g/mol, with the deuterium substitution conferring a +6 Da mass shift relative to the unlabeled N-Acetyl Norgestimate parent compound [1]. The molecule functions as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) applications, specifically enabling accurate quantification of norgestimate and its metabolites in biological matrices .

N-Acetyl Norgestimate-d6: Why Analogs Fail


Procurement of a non-deuterated structural analog or an alternative progestin-based internal standard for the quantification of N-Acetyl Norgestimate introduces analytically significant and quantifiable errors. Structural analog internal standards exhibit differential extraction recovery, ionization efficiency, and chromatographic retention behavior relative to the target analyte, precluding reliable compensation for matrix effects and sample preparation variability [1]. In contrast, stable isotope-labeled internal standards (SIL-IS) such as N-Acetyl Norgestimate-d6 co-elute with the unlabeled analyte and demonstrate near-identical physicochemical properties, thereby enabling precise correction for ion suppression/enhancement effects that are otherwise uncontrolled variables in bioanalytical workflows [2]. The following evidence sections present quantitative differentiation data that substantiate the non-substitutability of this specific deuterated compound.

Quantitative Evidence for N-Acetyl Norgestimate-d6


Isotopic Enrichment and Purity Specifications

The target compound is manufactured to a minimum isotopic enrichment of 96 atom % D and a chemical purity specification of ≥97%, based on technical data for structurally analogous gestodene-d6 produced under comparable synthetic conditions . The unlabeled comparator (N-Acetyl Norgestimate, C₂₅H₃₃NO₄) possesses zero deuterium enrichment and exhibits a molecular weight of 411.5 g/mol versus 417.6 g/mol for the deuterated species . This +6 Da mass differential is the minimum required to achieve baseline mass spectrometric separation from the unlabeled analyte's isotopic envelope.

Stable Isotope Labeling Analytical Chemistry Quality Control

Extraction Recovery: Deuterated vs. Structural Analog

In a validated LC-MS/MS method for gestodene quantification in human plasma, the solid-phase extraction (SPE) recovery for the deuterated internal standard (gestodene D6) was 67.57%, compared to 62.02% for the unlabeled gestodene analyte [1]. This 5.55 percentage point difference represents extraction recovery concordance within 8.9% relative difference, which is acceptable under FDA and EMA bioanalytical guidelines. In contrast, structural analog internal standards routinely exhibit extraction recovery divergences exceeding 20-30% relative to the target analyte [2].

Sample Preparation SPE Recovery Bioanalytical Method Validation

Matrix Effect Correction by SIL-IS

The incorporation of a stable isotope-labeled internal standard (SIL-IS) such as a deuterated analog provides direct compensation for matrix effects that are otherwise unaccounted for in quantitative LC-MS/MS workflows [1]. Matrix effects, defined as the ratio of analyte response in biological matrix versus neat solvent, can produce ion suppression or enhancement ranging from -80% to +200% depending on the matrix composition and analyte properties [2]. A structural analog internal standard does not co-elute with the target analyte and therefore cannot compensate for short-term and long-term matrix effect variability across chromatographic runs, whereas a deuterated SIL-IS experiences identical ionization conditions at the exact retention time [3].

Matrix Effect Ion Suppression LC-MS/MS Bioanalysis

Sensitivity and Dynamic Range

Using gestodene D6 as the internal standard in a validated LC-MS/MS method, a linear calibration range of 50-11,957 pg/mL was achieved with a correlation coefficient (r²) ≥ 0.9994 [1]. The method achieved a lower limit of quantification (LLOQ) of 50.188 pg/mL, enabling detection at sub-picogram levels . Methods employing non-deuterated structural analog internal standards for similar progestin analytes typically report LLOQ values in the range of 100-500 pg/mL, representing a 2- to 10-fold reduction in analytical sensitivity relative to SIL-IS-based approaches [2].

LLOQ Calibration Range LC-MS/MS Pharmacokinetics

Mass Shift and S/N Enhancement

The target compound's +6 Da mass differential relative to unlabeled N-Acetyl Norgestimate enables the selection of a distinct multiple reaction monitoring (MRM) transition that is free from isotopic cross-talk and endogenous interference. For structurally analogous gestodene D6, the validated MRM transition was m/z 332.3 → 129.1, compared to m/z 326.2 → 124.1 for unlabeled gestodene, yielding a +6.1 Da precursor ion shift and a +5.0 Da product ion shift [1]. This mass separation ensures that the internal standard signal is monitored in a channel with negligible background noise from the unlabeled analyte's natural isotopic abundance, thereby maximizing signal-to-noise (S/N) ratio and method robustness.

MRM Transition Mass Spectrometry Isotopic Interference S/N Ratio

Application Scenarios for N-Acetyl Norgestimate-d6


Bioequivalence Studies for Oral Contraceptives

The deuterated compound serves as the internal standard for LC-MS/MS quantification of norgestimate and its active metabolite norelgestromin in human plasma following single or multiple oral doses. The validated method using SIL-IS achieves an LLOQ of 50 pg/mL with intra-run and inter-run precision and accuracy within 10%, meeting FDA and EMA bioequivalence study requirements. This enables accurate determination of pharmacokinetic parameters (Cmax, Tmax, AUC₀₋ₜ, AUC₀₋∞, t½) required for ANDA submissions [1].

Therapeutic Drug Monitoring & Pharmacokinetics

The compound's +6 Da mass differential and co-elution behavior with the target analyte enable precise quantification of circulating progestin levels in patient plasma samples. The method's linear range of 50-11,957 pg/mL [1] spans clinically relevant concentrations following administration of low-dose oral contraceptives (gestodene 25-75 μg), supporting dose individualization studies and adherence monitoring in clinical research settings.

Environmental Monitoring of Synthetic Progestins

N-Acetyl Norgestimate-d6 can be employed as a surrogate standard or internal standard for the quantification of norgestimate and structurally related progestins in environmental water samples. The isotopic labeling ensures reliable correction for complex matrix effects encountered in wastewater influent and effluent, supporting ecotoxicological risk assessment studies of endocrine-active pharmaceutical contaminants [2].

In Vitro Metabolism and DDI Studies

As a stable isotope-labeled analog, the compound is suitable for use in hepatocyte incubation or liver microsome assays to quantify norgestimate metabolic turnover and assess cytochrome P450 enzyme inhibition or induction potential. The deuterated standard compensates for matrix effects from incubation media and quenching solvents, enabling accurate determination of intrinsic clearance (CLint) and metabolite formation rates required for regulatory DDI risk assessment [3].

Technical Documentation Hub

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